2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime
Description
The compound 2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime features a pyrazole core substituted with a trifluoromethyl group at position 3, a 4-bromophenylsulfanyl moiety at position 5, and an oxime group at position 4 linked to a 2,4-dichlorobenzene ring. This structure combines halogenated aromatic systems (Br, Cl), a sulfanyl bridge, and a trifluoromethyl group, which are known to enhance thermal stability, lipophilicity, and bioactivity in agrochemicals or pharmaceuticals .
Key structural attributes:
- Pyrazole ring: 1-methyl substitution ensures steric and electronic modulation.
- Trifluoromethyl group: Enhances metabolic resistance and hydrophobic interactions.
- Oxime linkage: Provides a reactive site for coordination or further derivatization.
Properties
IUPAC Name |
(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-14-6-3-12(20)4-7-14)15(17(27-28)19(23,24)25)10-29-26-9-11-2-5-13(21)8-16(11)22/h2-9H,10H2,1H3/b26-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNXGICYFYNIPP-JQAMDZJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that features multiple functional groups, including a dichlorobenzene moiety, an oxime group, and a pyrazole derivative. The presence of these groups suggests potential biological activity, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Research has shown that compounds containing oxime groups often exhibit antimicrobial activity. The oxime functionality can interfere with bacterial cell wall synthesis or disrupt metabolic pathways. Studies indicate that similar compounds have demonstrated effectiveness against various bacteria and fungi.
Anticancer Activity
Pyrazole derivatives have been widely studied for their anticancer properties. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes. Research indicates that pyrazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds with bromophenyl and sulfanyl groups have been linked to anti-inflammatory effects. These functionalities may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Table 2: Related Compounds and Their Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Antimicrobial | |
| 1-Methyl-3-(trifluoromethyl)-pyrazole | Anticancer | |
| Sulfanyl derivatives | Anti-inflammatory |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxime derivatives, including those structurally similar to the compound . Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Mechanisms
Research focusing on pyrazole derivatives revealed that compounds with trifluoromethyl substitutions exhibited potent cytotoxicity against human cancer cell lines. The mechanism involved the activation of apoptotic pathways, leading to increased caspase-3 activity.
Study 3: Inflammation Model
In vivo studies using animal models demonstrated that sulfanyl-containing compounds reduced inflammation markers significantly compared to control groups. The reduction in cytokine levels was noted after treatment over four weeks.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related pyrazole-oxime derivatives:
*Calculated based on analogous structures.
Key Observations:
- Halogen Influence : The target compound’s 2,4-dichlorobenzene and 4-bromophenyl groups increase molecular weight and polarity compared to analogs with single Cl or F substitutions .
- Oxime Linkage : The benzyl oxime in offers flexibility, while the thiazolylmethyl group in introduces heterocyclic diversity. The target’s dichlorobenzyl group may enhance π-stacking interactions in crystal packing .
- Bioactivity Potential: Trifluoromethyl and sulfanyl groups are associated with pesticidal and antifungal activity in pyrazole derivatives, though explicit data for the target compound is unavailable .
Physicochemical Properties
*Inferred from similar compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
